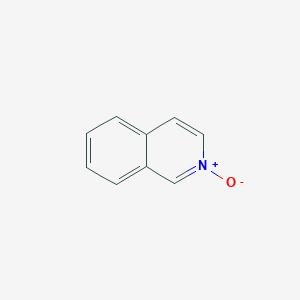

Isoquinoline N-oxide

Descripción general

Descripción

Isoquinoline N-oxide is a compound that has been investigated for its photochemical isomerization in methanol or water. It is a useful intermediate for isoquinoline derivatives and causes the oxidation of fullerene C60 under ultrasonic irradiation in air .

Synthesis Analysis

A highly efficient method for the facile access of isoquinolines and isoquinoline N-oxides has been developed. This method involves a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. The protocol was performed under simple and mild conditions without organic solvent, additives, or ligands .Chemical Reactions Analysis

Isoquinoline N-oxide has been used in the synthesis of N-alkoxy isoquinolinium and N-alkoxy 4-phenylpyridinium ion terminated polystyrenes . It also undergoes a base-controlled [3+3] cycloaddition reaction with azaoxyallyl cations .Physical And Chemical Properties Analysis

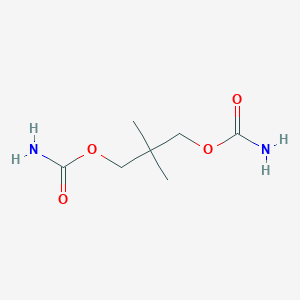

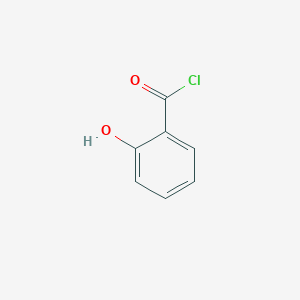

Isoquinoline N-oxide is a solid compound. Its empirical formula is C9H7NO, and it has a molecular weight of 145.16 . It is also known that isoquinoline, a related compound, is a colorless liquid at room temperature with a strong, somewhat unpleasant odor .Aplicaciones Científicas De Investigación

Synthesis of Isoquinolines and Isoquinoline N-oxides

Isoquinoline N-oxide is used in the synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization . This method is performed under simple and mild conditions without organic solvent, additives, or ligands .

Intermediate for Isoquinoline Derivatives

Isoquinoline N-oxide serves as a useful intermediate for isoquinoline derivatives . These derivatives have a wide range of applications in various fields, including pharmaceuticals and materials science.

Oxidation of Fullerene C60

Isoquinoline N-oxide can cause the oxidation of fullerene C60 under ultrasonic irradiation in air . This process is important in the field of materials science, particularly in the study of fullerenes and their derivatives.

Synthesis of N-alkoxy Isoquinolinium and N-alkoxy 4-phenylpyridinium Ion Terminated Polystyrenes

Isoquinoline N-oxide is used in the synthesis of N-alkoxy isoquinolinium and N-alkoxy 4-phenylpyridinium ion terminated polystyrenes . These compounds have potential applications in the field of polymer chemistry.

Development of Anti-cancer Drugs

Isoquinoline alkaloids, which can be synthesized using Isoquinoline N-oxide, are used as components of anti-cancer drugs . The diverse structures of these alkaloids make them suitable for the development of a variety of therapeutic agents.

Development of Anti-malarial Drugs

In addition to anti-cancer drugs, Isoquinoline alkaloids are also used in the development of anti-malarial drugs . This highlights the importance of Isoquinoline N-oxide in medicinal chemistry.

Safety and Hazards

Direcciones Futuras

The development of diverse and practical approaches by the use of water as a reaction medium in organic synthetic chemistry is desirable. Isoquinolines and their derivatives have attracted tremendous attention in recent years due to their widespread occurrence in many natural products, pharmaceuticals, organic materials, and chiral ligands . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs the development of new strategies .

Mecanismo De Acción

Target of Action

Isoquinoline N-oxide is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound . Isoquinoline and its derivatives have been found to interfere with multiple pathways, including nuclear factor-κB, mitogen-activated protein kinase/extracellular-signal-regulated kinase, and inhibition of Ca 2+ -mediated fusion . These pathways play a crucial role in viral replication .

Mode of Action

Isoquinoline N-oxide, like other isoquinolines, can be considered as 10-electron π -aromatic and delocalized systems .

Biochemical Pathways

Isoquinoline N-oxide affects several biochemical pathways. It has been found to interfere with nuclear factor-κB, mitogen-activated protein kinase/extracellular-signal-regulated kinase, and inhibition of Ca 2+ -mediated fusion . These pathways play a crucial role in viral replication . Furthermore, the formation of N-oxides can activate the pyridine ring in the SEAr against certain reagents .

Pharmacokinetics

It is known that the compound is a useful intermediate for isoquinoline derivatives . More research is needed to fully understand the ADME properties of Isoquinoline N-oxide and their impact on bioavailability.

Result of Action

The result of Isoquinoline N-oxide’s action is the interference with multiple pathways that play a crucial role in viral replication . The formation of N-oxides can activate the pyridine ring in the SEAr against certain reagents , which could potentially lead to various molecular and cellular effects.

Action Environment

The action of Isoquinoline N-oxide can be influenced by environmental factors. For instance, the synthesis of isoquinolines and isoquinoline N-oxides via a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives can be performed in water . This reaction is performed under simple and mild conditions without organic solvent, additives, or ligands . This suggests that the action, efficacy, and stability of Isoquinoline N-oxide could potentially be influenced by the presence of water and other environmental factors.

Propiedades

IUPAC Name |

2-oxidoisoquinolin-2-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIAABRFQASVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=[N+](C=CC2=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165282 | |

| Record name | Isoquinolin-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinoline N-oxide | |

CAS RN |

1532-72-5 | |

| Record name | Isoquinoline N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1532-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinolin-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001532725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinolin-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinolin-N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What is the molecular formula and weight of isoquinoline N-oxide?

A1: Isoquinoline N-oxide has the molecular formula C9H7NO and a molecular weight of 145.16 g/mol.

Q2: How is the structure of isoquinoline N-oxide typically characterized?

A2: Various spectroscopic techniques are employed to characterize isoquinoline N-oxide, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed information about the carbon and hydrogen atoms within the molecule, their chemical environment, and interactions. []

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizes the compound's absorption and transmission of light in the UV-Vis region, offering insights into its electronic structure and transitions. []

- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, confirming the molecular weight and fragmentation patterns of the compound. []

Q3: What are some common reactions that isoquinoline N-oxide undergoes?

A3: Isoquinoline N-oxide exhibits diverse reactivity, participating in reactions such as:

- Photoisomerization: Upon light exposure, it can rearrange into lactams (1-isoquinolones) or 1,3-benzoxazepines, with solvent polarity playing a crucial role in determining the product distribution. [, , , , , , , ] The reaction mechanism for lactam formation is suggested to involve a singlet hydrogen-bonded radical ion pair intermediate. [, , ]

- Cycloaddition Reactions: It can act as a diene in [3+3] cycloadditions with azaoxyallyl cations, yielding 1,11b-dihydro-[1,2,4]oxadiazino[3,2-a]isoquinolin-2(3H)-ones or 2-(isoquinolin-1-yloxy)acetamides depending on the base used. [] It can also undergo [3+2] cycloadditions with N-aryl α-amino acids under photoredox catalysis to afford diazabicyclo[3.2.1]octane-based N-heterocyclic compounds. []

- Electrophilic Cyclization: 2-Alkynylbenzaldoximes can undergo electrophilic cyclization to form 4-haloisoquinoline N-oxides. [, ]

- Palladium-Catalyzed Reactions: Isoquinoline N-oxides engage in various palladium-catalyzed transformations, including:

- Cross-Coupling Reactions: Allow for the introduction of diverse functional groups at the 4-position of the isoquinoline ring. []

- Oxidative Carbamoylation: Enables the synthesis of isoquinoline-1-carboxamides from formylamides. [, ]

- C—H Activation/Oxygen Atom Transfer: Facilitates the synthesis of C1-benzoyl isoquinolines from nitroalkenes. []

- Decarboxylative Arylation: 1- and 3-carboxy isoquinaldic acid N-oxides undergo decarboxylative arylation with aryl iodides, providing access to C-1 or C-3 arylated products. []

- Copper-Catalyzed Reactions: Copper catalysts promote intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives, leading to isoquinolines or isoquinoline N-oxides, depending on the protecting group on the oxime. []

Q4: How does the presence of a methoxy group influence the photochemistry of isoquinoline N-oxides?

A4: The position of a methoxy group on the quinoline or isoquinoline ring significantly affects the photochemical reactivity and the types of photoproducts formed. This influence arises from the electron-donating nature of the methoxy group, impacting the electronic distribution and excited state properties of the N-oxide. []

Q5: What synthetic strategies utilize isoquinoline N-oxides for the preparation of other heterocyclic systems?

A5: Several strategies exploit the reactivity of isoquinoline N-oxides to construct diverse heterocycles:

- Synthesis of Thieno-Fused Quinoline and Isoquinoline N-Oxides: Thieno[3,2-c]quinoline N-oxide and thieno[3,2-c]isoquinoline N-oxide, representing monothieno-analogues of phenanthridine N-oxide, can be synthesized. []

- Formation of 5,6-Dihydropyrrolo[2,1-a]isoquinolines: 1,3-Dipolar cycloaddition of 3,4-dihydroisoquinoline N-oxides with allenes generates 5-methyleneisoxazolidines, which upon heating rearrange to yield 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives. []

- Construction of Benzoazepino[2,1-a]isoquinoline Derivatives: A catalyst- and additive-free cascade reaction between isoquinoline N-oxides and alkynones provides access to fluorescent benzoazepino[2,1-a]isoquinoline derivatives. []

- Synthesis of Cyclohepta[de]naphthalene Derivatives: Benz[de]isoquinolinium-1-ides, generated in situ from 2-substituted 2,3-dihydro-1H-benz[de]isoquinoline N-oxides, undergo cycloaddition reactions with dimethyl acetylenedicarboxylate or maleimides to yield cycloadducts. These adducts can be further transformed into cyclohepta[de]naphthalene derivatives. []

Q6: How do different solvents affect the photochemical reactions of isoquinoline N-oxide?

A6: Solvent polarity significantly influences the photochemistry:

- Polar Protic Solvents (e.g., methanol, water): Favor the formation of lactams (1-isoquinolones) via a pathway involving hydrogen bonding between the excited N-oxide and the solvent. [, , , , ] The strength of the hydrogen bond, influenced by the pKa of the alcohol, affects the magnetic field effect on lactam yield. [, ]

- Non-Polar Solvents (e.g., benzene, carbon tetrachloride): Promote the formation of 1,3-benzoxazepines, suggesting a different reaction mechanism independent of strong hydrogen bonding. [, ]

Q7: How stable is isoquinoline N-oxide under different conditions?

A7: While specific stability data is limited in the provided research, the following observations can be made:

- Thermal Stability: The occurrence of thermal rearrangements, as observed in the formation of 5,6-dihydropyrrolo[2,1-a]isoquinolines, suggests that prolonged heating might affect its stability. []

Q8: Can you explain the magnetic field effect observed in the photochemical isomerization of isoquinoline N-oxide?

A8: The photochemical conversion of isoquinoline N-oxide to lactam exhibits a unique magnetic field effect, with the lactam yield showing a minimum at a specific magnetic field strength. This effect is attributed to the hyperfine interaction-induced spin conversion within a transient radical ion pair intermediate formed during the reaction. [, , , , ] The position of this minimum yield is influenced by the solvent used, shifting to higher magnetic fields with decreasing pKa of the alcohol solvent. [, ]

Q9: Can isoquinoline N-oxides function as catalysts?

A9: While most research focuses on the reactivity of isoquinoline N-oxides as substrates, they can be incorporated into more complex structures that act as catalysts. For example, isoquinoline N-oxides modified with a chiral oxazoline moiety have shown catalytic activity in asymmetric allylation and nitroaldol reactions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-](/img/structure/B73875.png)